Periplocoside C
Description
Structure
2D Structure
Properties
CAS No. |
114828-47-6 |
|---|---|
Molecular Formula |
C49H76O16 |
Molecular Weight |
921.1 g/mol |
IUPAC Name |
6-[[17-hydroxy-17-[1-[5'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C49H76O16/c1-25-19-35(53-8)42(51)45(57-25)61-31-13-16-46(6)30(20-31)11-12-32-33(46)14-17-47(7)34(32)15-18-49(47,52)29(5)60-39-22-37-44(27(3)59-39)64-65-48(24-56-37)23-38(55-10)43(28(4)63-48)62-40-21-36(54-9)41(50)26(2)58-40/h11,19,25-29,31-34,36-41,43-45,50,52H,12-18,20-24H2,1-10H3 |
InChI Key |
OKQKFNTWEWCEEK-UHFFFAOYSA-N |
SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)O)OC)OC)CO7)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)O)OC)OC)CO7)O)C)C)OC |
Synonyms |
periplocoside C |
Origin of Product |
United States |
Isolation and Advanced Structural Elucidation of Periplocoside C
Isolation Methodologies from Natural Sources (e.g., Periploca sepium Root Bark)
Periplocoside C is naturally found in the root bark of Periploca sepium, a plant used in traditional Chinese medicine. nih.govnih.gov The isolation of this compound is a multi-step process that begins with the extraction of the dried and powdered root bark. nih.govresearchgate.net A typical isolation procedure involves the following stages:
Extraction: The plant material is subjected to extraction with a solvent such as chloroform to yield a crude extract containing a mixture of various phytochemicals. researchgate.net
Fractionation: The crude extract then undergoes fractionation using column chromatography over silica gel. researchgate.net A gradient elution system, for instance, a chloroform-methanol mixture, is employed to separate the components based on their polarity. researchgate.net This process results in several fractions with varying chemical compositions.
Purification: The fractions containing the compounds of interest are further purified using repeated chromatographic techniques. These may include additional rounds of silica gel column chromatography, or more advanced methods like high-performance liquid chromatography (HPLC), to isolate the individual compounds in a pure form. A series of C21 steroidal glycosides can be isolated through these meticulous separation processes. nih.govresearchgate.net
Through such systematic phytochemical investigations, this compound, along with other related glycosides, has been successfully isolated from the root bark of Periploca sepium. nih.govnih.gov
Advanced Spectroscopic and Diffraction Techniques for Absolute Configuration Determination
The unambiguous determination of the three-dimensional structure of complex molecules like this compound requires the use of powerful analytical techniques. A combination of single-crystal X-ray diffraction and various Nuclear Magnetic Resonance (NMR) spectroscopy methods has been instrumental in elucidating its absolute configuration. nih.gov
Single-crystal X-ray diffraction is a definitive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles, ultimately revealing the absolute three-dimensional structure of a molecule. carleton.educreative-biostructure.com
A pivotal study successfully established the absolute configuration of this compound through single-crystal X-ray diffraction analysis. nih.gov This technique involves directing X-rays at a single crystal of the compound. The interaction of the X-rays with the regularly spaced atoms in the crystal lattice causes the X-rays to diffract in specific directions, creating a unique diffraction pattern. creative-biostructure.com By analyzing this pattern, researchers can construct a detailed three-dimensional model of the molecule. creative-biostructure.com The crystallographic data obtained for this compound provided conclusive evidence of its stereochemistry, particularly at the chiral centers within the pregnane (B1235032) core and the sugar moieties. nih.gov
Interactive Table: Illustrative Crystallographic Data Parameters
| Parameter | Value |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 25.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 4032.1 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.354 |
Note: The data in this table is illustrative of typical parameters obtained from a single-crystal X-ray diffraction experiment and is meant for educational purposes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution. nih.govomicsonline.org For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms. mdpi.com
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. researchgate.netnih.gov
2D NMR: To assemble the complete structure, various 2D NMR techniques are employed: omicsonline.orgmdpi.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule and establishing the linkages between the aglycone and the sugar units. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing valuable information about the stereochemistry and conformation of the molecule. omicsonline.org
Through the careful analysis of these NMR spectra, the sequence of the sugar moieties, their linkage to the steroidal aglycone, and the relative stereochemistry of the entire molecule can be determined. nih.gov
Interactive Table: Representative NMR Data for a Steroidal Glycoside
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| 1 | 35.4 | 1.54 (m), 1.68 (m) |
| 2 | 28.9 | 1.89 (m), 2.01 (m) |
| 3 | 78.2 | 3.55 (m) |
| ... | ... | ... |
| 1' | 101.5 | 4.52 (d, 7.5) |
Note: This table provides an example of the type of ¹H and ¹³C NMR data that would be generated for a compound like this compound. The chemical shifts (δ) and coupling constants (J) are for illustrative purposes.
Mass Spectrometry (MS) Characterization for Structural Identification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly useful for the characterization of steroidal glycosides like this compound. researchgate.net
The mass spectrum of this compound would provide a molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which allows for the determination of its exact molecular weight and, consequently, its molecular formula.
Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. ncsu.eduyoutube.com The fragmentation pattern is characteristic of the molecule's structure. For a glycoside like this compound, fragmentation typically involves:
Glycosidic Bond Cleavage: The bonds between the sugar units and between the sugar chain and the steroidal aglycone can break, resulting in fragment ions corresponding to the loss of one or more sugar residues. nih.gov This helps to determine the mass of the aglycone and the individual sugar units.
Cleavage within the Sugar Rings: Fragmentation can also occur within the sugar rings themselves, providing further structural details about the monosaccharide components. nih.gov
Fragmentation of the Steroidal Core: The steroidal backbone can also undergo characteristic fragmentation, yielding information about the structure of the aglycone.
By carefully analyzing the masses of the fragment ions, the sequence of the sugar chain and its attachment point to the aglycone can be confirmed, corroborating the structural information obtained from NMR spectroscopy. researchgate.netnih.gov
Chemical Synthesis and Derivatization of Periplocoside C and Analogues
Strategies for Total Synthesis of Complex Pregnane (B1235032) Glycosides (e.g., Periploside A with FABO Motif)
The total synthesis of complex pregnane glycosides is a formidable task due to their multifaceted structures. researchgate.netdigitellinc.comnih.govrsc.org A prime example is the total synthesis of Periploside A, a pregnane hexasaccharide that, like other related compounds, exhibits potent immunosuppressive activities. nih.govbohrium.com A key structural feature of Periploside A is the unique seven-membered formyl acetal (B89532) bridged spiro-orthoester (FABO) motif. nih.govthieme-connect.com The successful synthesis of this molecule, achieved in 76 total steps with the longest linear sequence being 29 steps, underscores the complexity involved. nih.govbohrium.com
Stereoselective Construction of Unique Glycosidic Linkages
A major challenge in the synthesis of pregnane glycosides is the stereoselective formation of glycosidic bonds, particularly the 1,2-cis and 2-deoxy-β-glycosidic linkages. researchgate.netnih.gov The formation of 1,2-trans glycosides can often be achieved with high stereoselectivity through the use of a participating group at the C-2 position of the sugar, which directs the incoming alcohol to the opposite face of the ring. researchgate.netbuchhaus.ch
However, the synthesis of 1,2-cis glycosides and 2-deoxy glycosides is significantly more challenging due to the absence of a C-2 directing group. researchgate.netnih.govmdpi.com For 2-deoxy sugars, direct glycosylation often leads to a mixture of anomers. researchgate.netbuchhaus.ch To overcome this, various strategies have been developed:
Judicious Choice of Glycosylation Methods : The stereoselective assembly of 2-deoxy-β-glycosidic linkages in the total synthesis of Periploside A was achieved by carefully selecting the glycosylation methods. nih.govbohrium.com
Anomeric O-alkylation/arylation : This method involves treating lactols with sodium hydride in dioxane, followed by the addition of electrophiles, leading to the formation of 2-deoxy-β-glycosides with high selectivity, demonstrating a powerful stereoelectronic effect. harvard.edu
Gold-Catalyzed Glycosylation : Gold catalysis has emerged as a powerful tool in complex natural product synthesis. researchgate.net For instance, a gold-catalyzed SN2 glycosylation has been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides, where a specially designed leaving group directs the stereochemical outcome. chinesechemsoc.org
Solvent and Promoter Effects : The choice of solvent and promoter plays a crucial role in directing the stereoselectivity of glycosylation. buchhaus.chnih.gov For example, a protocol using glycosyl N-phenyltrifluoroacetimidates as donors and FeCl₃ as a promoter in a CH₂Cl₂/nitrile solvent system has been shown to produce 1,2-trans-β-D-glycosidic linkages with high yield and selectivity, proceeding through an SN2-type mechanism. nih.gov
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Neighboring Group Participation | Use of a participating group (e.g., acyl) at C-2 to form a stable intermediate (e.g., dioxolenium ion) that directs the nucleophilic attack. | Highly effective for 1,2-trans glycosides. | researchgate.netbuchhaus.ch |
| Anomeric O-alkylation | Kinetic control of acetal formation using a strong base and an electrophile. | High β-selectivity for 2-deoxy-glycosides via a stereoelectronic effect. | harvard.edu |
| Gold-Catalyzed SN2 Glycosylation | Use of a gold catalyst to activate a designed leaving group that directs the acceptor attack via H-bonding. | Excellent stereoselectivity for challenging linkages like 1,2-cis-2-azido-2-deoxyglycosides. | chinesechemsoc.org |
| FeCl₃-Promoted Glycosylation | Combination of an N-phenyltrifluoroacetimidate donor with an FeCl₃ promoter in a nitrile-containing solvent. | Proceeds via an SN2 mechanism, providing high 1,2-trans selectivity without a neighboring group. | nih.gov |
Elaboration of Spiro-Quaternary Carbon Stereochemistry
The construction of quaternary carbon stereocenters, especially those embedded within a spirocyclic system, is a significant hurdle in organic synthesis due to their sterically congested nature. bohrium.comnih.govrsc.orgnih.gov In the context of Periploside A, the FABO motif contains a spiro-quaternary carbon, and its stereochemistry must be precisely controlled. nih.govbohrium.com The total synthesis of Periploside A successfully elaborated the epimer at this spiro-quaternary carbon in a stereo-controlled manner. nih.gov
General strategies for the asymmetric synthesis of all-carbon quaternary spirocycles often rely on catalytic enantioselective methods:
Catalytic Asymmetric Conjugate Addition : This method provides an efficient route to enantiomerically enriched products and has been applied to the synthesis of various natural products. rsc.org
Palladium-Catalyzed Allylic Alkylation : This strategy has been used to create enantioenriched spirocycles by disconnecting the target via a ring-closing metathesis (RCM) reaction to an α-quaternary carbonyl derivative, which is then formed asymmetrically. nih.gov
Radical-Polar Crossover Reactions : In the synthesis of the natural product (−)-acutumine, a key spiroannulation to create the first of two quaternary centers was achieved using a radical-polar crossover reaction. nih.gov
Rearrangements and Cycloadditions : Methods such as the Claisen rearrangement and various cycloaddition reactions have been instrumental in generating contiguous quaternary centers in complex molecules like vannusal B. nih.gov
The development of these advanced catalytic methods has greatly facilitated the synthesis of complex natural products containing these challenging structural motifs. rsc.orgrsc.orgrsc.org
Synthetic Methodologies for the Generation of Novel Analogues
The generation of novel analogues of complex natural products like Periplocoside C is crucial for exploring their therapeutic potential and understanding their mechanism of action. acs.orgnih.gov Synthetic strategies focus on the systematic modification of different parts of the molecule, including the steroid core, the sugar moieties, and the lactone ring. nih.gov
Key methodologies for generating novel cardiac glycoside analogues include:
Catalyst-Controlled Regioselective Glycosylation : A significant challenge in modifying natural glycosides is the selective functionalization of one hydroxyl group among many. Borinic acid-derived catalysts have been successfully used for the regioselective glycosylation of digitoxin (B75463), allowing for the attachment of various sugar donors to a specific hydroxyl group. acs.orgnih.govresearchgate.net This provides access to novel analogues that would be difficult to obtain otherwise. researchgate.net
Modification of the Steroid Core : The steroidal aglycone can be modified through various reactions. For example, aldol (B89426) condensation of k-strophanthidin with benzaldehyde (B42025) has been used to modify the lactone ring, which can be followed by further transformations like Luche reduction and dihydroxylation to generate a library of derivatives. nih.gov
Variation of the Glycosyl Donor : By employing different activated sugar donors (e.g., glycosyl bromides), a variety of carbohydrate moieties can be introduced. Analogues of digitoxin have been synthesized with sugars such as D-galactose, L-fucose, and lactose. acs.org
Neo-glycorandomization : This strategy involves the direct conjugation of unprotected sugars to a derivatized aglycone, forming, for example, N-glycosides, which expands the structural diversity of the resulting analogues. acs.org
These synthetic approaches enable the creation of libraries of novel compounds from readily available natural products, facilitating further biological evaluation. nih.govresearch-nexus.net
Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds and minimizing undesirable properties. nih.govnih.gov For cardiac glycosides, SAR studies aim to understand how specific structural features contribute to their biological effects. nih.govacs.org This is achieved by synthesizing a series of derivatives with systematic structural modifications and evaluating their activity. mdpi.comnih.gov
In the context of this compound and related cardiac glycosides, key derivatization strategies for SAR exploration include:
Sugar Moiety Modification : The nature and length of the sugar chain are critical. Studies on analogues of Antiaris toxicaria 2 (AT2) involved systematic changes to the sugar moiety to probe its role in activity. nih.gov
Lactone Ring Substitution : The lactone ring at the C-17 position of the steroid is a common site for modification. Introducing different substituents can significantly impact activity. nih.gov
Stereochemistry Alterations : The stereochemistry of both the sugar linkages and the steroid core can influence biological activity. acs.org Interestingly, in the case of Periploside A, the epimer at the spiro-quaternary carbon of the FABO motif, along with other synthetic analogues, retained much of the immunosuppressive activity, suggesting that the chemical connection of the FABO motif is more critical than its precise stereochemistry for this particular activity. nih.govbohrium.com
Glycoside Linker Modification : The way the sugar is connected to the aglycone can be altered, for example, by creating O-glycosides and MeON-neoglycosides to assess the impact on biological function. nih.gov
These SAR studies, often aided by computational tools like molecular docking and activity atlas modeling, provide a rational basis for the design of new, more potent, and selective analogues. mdpi.comresearchgate.net
| Modified Moiety | Structural Change | Observed Impact on Activity | Reference |
|---|---|---|---|
| FABO Motif Stereochemistry | Inversion of the spiro-quaternary carbon stereocenter in Periploside A. | Largely retained immunosuppressive activity, indicating the chemical connection is key. | nih.govbohrium.com |
| Sugar Moiety | Systematic modification of the carbohydrate unit. | Demonstrated to be a key determinant for anticancer activity in AT2 analogues. | nih.gov |
| Lactone Ring | Substitution and modification of the butenolide ring. | Influences potency and cellular effects. | nih.gov |
| Glycoside Linker | Generation of O-glycosides vs. MeON-neoglycosides. | Impacts activity in inhibiting the DNA damage response pathway. | nih.gov |
Structure Activity Relationship Sar Studies of Periplocoside C and Analogues
Correlating Chemical Structure with Biological Activity Profiles
The core structure of Periplocoside C, a C21 steroidal aglycone linked to a saccharide chain, presents multiple avenues for structural modification and subsequent evaluation of biological activity. Research has demonstrated that even minor alterations to this scaffold can lead to significant changes in immunosuppressive potency. The evaluation of various natural and synthetic analogues has allowed for the mapping of key pharmacophoric features.
The biological activity of these compounds is often assessed through their ability to inhibit the proliferation of lymphocytes, such as T and B cells. A crucial metric in these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. Another important parameter is the selective index (SI), which is a ratio of the cytotoxic concentration to the effective concentration, providing a measure of the compound's therapeutic window.
Identification of Essential Structural Features for Immunosuppressive Activity
Through extensive SAR studies, two principal structural components of this compound have been identified as critical for its immunosuppressive activity: the spiro-orthoester group and the attached saccharide chain.
A unique and essential feature for the immunosuppressive activity of this compound and its analogues is the presence of a spiro-orthoester group. nih.gov This functional group is a revised structural assignment, having been previously misidentified as a peroxy function. nih.gov The correction of this structural detail was pivotal in understanding the SAR of this class of compounds.
Studies have shown that the orthoester function is an essential structural feature for immunosuppressive activity. nih.gov Analogues lacking this moiety or possessing alternative functionalities at this position generally exhibit significantly reduced or no activity. This highlights the spiro-orthoester group as a key pharmacophore, likely involved in crucial interactions with biological targets.
| Compound | Spiro-Orthoester Group | Immunosuppressive Activity (T-lymphocyte proliferation) | Reference |
| This compound | Present | Potent (SI = 82.5) | nih.gov |
| Analogue without Spiro-Orthoester | Absent | Significantly Reduced/Inactive | nih.gov |
This table illustrates the critical role of the spiro-orthoester group in the immunosuppressive activity of this compound analogues.
The saccharide chain attached to the steroidal aglycone also plays a significant role in modulating the immunosuppressive activity of this compound analogues. nih.gov Both the length and the specific sugar composition of this chain have been found to influence the inhibitory activity and the selective index. nih.gov
| Compound | Saccharide Chain Composition | Immunosuppressive Activity (T-lymphocyte proliferation) | Reference |
| This compound | Specific oligosaccharide | Potent (SI = 82.5) | nih.gov |
| Periplocoside A1 | Different oligosaccharide | IC50 = 0.30 µM (T-cell), SI = 176 | nih.gov |
| Periplocoside A2 | Different oligosaccharide | Moderate activity | nih.gov |
This table showcases the influence of the saccharide chain constitution on the immunosuppressive activity of Periplocoside analogues.
Mechanistic Insights from SAR Analysis in Related Compound Classes
The SAR of this compound can be further understood by examining related classes of compounds, such as other pregnane (B1235032) glycosides and cardiac glycosides. These compounds share structural similarities with this compound and have also been investigated for their immunosuppressive and other biological activities.
Pregnane glycosides, as a class, are known to possess a wide range of biological activities, including immunosuppressive effects. SAR studies on various pregnane glycosides have often highlighted the importance of the stereochemistry of the steroidal nucleus and the nature of the glycosidic linkages. These findings in related compounds reinforce the observations made with this compound, suggesting common mechanisms of action or target interactions.
Cardiac glycosides, another class of steroidal glycosides, are well-known for their effects on cardiac muscle. Interestingly, some cardiac glycosides also exhibit immunomodulatory properties. The mechanism of action for their cardiac effects involves the inhibition of the Na+/K+-ATPase pump. While the primary mechanism for the immunosuppressive activity of this compound may differ, the SAR studies on cardiac glycosides provide valuable insights into how steroidal glycosides can interact with cellular machinery. For instance, the nature of the sugar moiety in cardiac glycosides is known to influence their pharmacokinetic and pharmacodynamic properties, a principle that likely extends to this compound.
By analyzing the SAR of these related compound classes, researchers can gain a broader understanding of the structural requirements for immunosuppressive activity among steroidal glycosides and can infer potential mechanisms of action for this compound. This comparative approach is invaluable for the rational design of new immunosuppressive drugs with improved efficacy and safety profiles.
Mechanistic Investigations of Periplocoside C Biological Activities
Immunomodulatory Mechanisms
While various compounds from the Periploca genus, such as Periplocoside A and E, have been studied for their immunomodulatory effects, specific mechanistic data for Periplocoside C are not extensively detailed in the current scientific literature. The following sections reflect the current state of available research focused solely on this compound.
Inhibition of T-Lymphocyte Proliferation
Detailed research findings specifically elucidating the direct inhibitory effects of this compound on the proliferation of T-lymphocytes are not prominently available in the reviewed scientific literature. Related compounds, such as Periplocoside E (PSE), have been shown to significantly inhibit the proliferation of splenocytes and suppress antigen-specific immune responses in mice, suggesting a potential area for future investigation into this compound. researchgate.net
Suppression of Interleukin-17 (IL-17) Production
Scientific studies detailing the specific mechanisms by which this compound may suppress the production of Interleukin-17 (IL-17), a key cytokine in inflammatory responses, are not currently available. Research on the related compound Periplocoside A (PSA) has demonstrated that it can ameliorate experimental autoimmune encephalomyelitis by significantly suppressing IL-17 production, indicating that this family of compounds has the potential to modulate this pathway. nih.govnih.gov
Inhibition of Th17 Cell Differentiation
There is a lack of specific studies investigating the role of this compound in the inhibition of T helper 17 (Th17) cell differentiation. The differentiation of Th17 cells is a critical process in the pathogenesis of various autoimmune diseases. nih.gov In vitro studies on the related glycoside Periplocoside A have shown that it can inhibit the differentiation of Th17 cells from purified CD4+ T cells in a dose-dependent manner, highlighting a potential, yet unconfirmed, mechanism for other periplocosides. nih.govnih.gov
Modulation of B Lymphocyte Activity
The specific effects of this compound on the modulation of B lymphocyte activity, including processes like activation, proliferation, and antibody production, have not been detailed in the available scientific research.
Antineoplastic Mechanisms (as a component of Cortex Periplocae extract)
The root bark of Periploca sepium, known as Cortex Periplocae, has been investigated for its anticancer properties. The crude extracts contain numerous compounds, including various periplocosides, which collectively contribute to its biological activities. nih.gov
Induction of Cell Cycle Arrest
Extracts from Cortex Periplocae have been shown to exhibit antineoplastic activity by inducing cell cycle arrest, a critical mechanism for controlling cancer cell proliferation. This process involves halting the progression of the cell cycle at specific checkpoints, thereby preventing the division of malignant cells. mdpi.com
Natural extracts often induce cell cycle arrest at the G0/G1 phase. mdpi.commdpi.com This is a crucial checkpoint that regulates the transition from a quiescent state to the DNA synthesis (S) phase. The mechanism typically involves the modulation of key regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs). youtube.com The activity of CDK4 and CDK6, which complex with D-type cyclins, is essential for initiating the G1 phase progression. youtube.comnih.gov Inhibition of these complexes prevents the phosphorylation of the retinoblastoma (RB) protein, which in turn keeps the transcription factor E2F1 inactive, halting the cell's entry into the S phase. youtube.com Plant-derived extracts can achieve this by downregulating the expression of proteins like cyclin D1 and CDK4, leading to an accumulation of cells in the G0/G1 phase. mdpi.commdpi.com
Table 1: Effect of Natural Extracts on Cell Cycle Phases in Cancer Cells
| Extract/Compound Source | Cancer Cell Line | Affected Cell Cycle Phase | Key Molecular Targets |
| Poncirus trifoliata Seed Extract | LNCaP (Prostate Cancer) | G0/G1 Arrest | Cyclin D1 (downregulation), p27 (upregulation) mdpi.com |
| Novel Ferrocene Derivatives | HepG-2, SMMC-7721 (Hepatocellular Carcinoma) | G0/G1 Arrest | Cyclin D1 (downregulation), CDK4 (downregulation) mdpi.com |
| Micromeria fruticosa Extract | MCF-7 (Breast), HCT-116 (Colon) | G2/M Arrest | Not specified nih.gov |
Promotion of Apoptosis Pathways
This compound and related cardiac glycosides isolated from the Periploca genus have demonstrated significant potential in promoting apoptosis, or programmed cell death, in cancer cells. Research into the closely related compound, periplocin, reveals a clear mechanism for inducing apoptosis in human breast cancer MDA-MB-231 cells and pancreatic cancer cells. Treatment with periplocin leads to a notable increase in apoptotic events. nih.gov This process is characterized by the activation of key executioner enzymes known as caspases. Specifically, the activity of caspase-3, caspase-8, and caspase-9 has been shown to increase following treatment. nih.gov The activation of this caspase cascade is a hallmark of apoptosis, indicating that the compound effectively triggers the cell's intrinsic self-destruction machinery.
Fluorescent staining assays in treated cancer cells confirm a substantial rise in reactive oxygen species (ROS) levels, which can induce cellular stress and damage, further pushing the cell towards apoptosis. nih.gov Moreover, analysis using Annexin V-FITC/PI assays and DAPI staining shows classic morphological changes associated with apoptosis, such as cell shrinkage and nuclear condensation. nih.gov Flow cytometry analysis further corroborates these findings, revealing that periplocin not only triggers apoptosis but also halts the cell cycle progression, specifically arresting cells in the G0/G1 phases. nih.gov This dual action of preventing proliferation and actively inducing cell death underscores its potent anti-cancer activity.
Involvement of p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of cellular responses to stress, including DNA damage. Often called the "guardian of the genome," the p53 signaling pathway plays a central role in deciding a cell's fate by orchestrating cell cycle arrest, DNA repair, or apoptosis. youtube.com While direct studies detailing the interaction of this compound with p53 are limited, the compound's demonstrated ability to induce apoptosis and cell cycle arrest suggests a potential intersection with this crucial pathway.
Under cellular stress, p53 is activated and can bind to DNA to regulate the transcription of numerous target genes. youtube.comnih.gov For instance, p53 can activate the gene for p21, a cyclin-dependent kinase inhibitor that can halt the cell cycle, providing time for DNA repair. youtube.com If the cellular damage is too severe to be repaired, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like Bax and PUMA, which act on the mitochondria to release cytochrome c and trigger the caspase cascade. youtube.com Given that this compound induces apoptosis and cell cycle arrest, it is plausible that its mechanism involves the modulation of the p53 pathway, either by directly stabilizing p53 or by acting on upstream or downstream components of its signaling network.
Regulation of PI3K-AKT Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway is a fundamental cellular pathway that promotes cell survival, growth, and proliferation. In many forms of cancer, this pathway is hyperactivated, contributing to tumor progression and resistance to therapy. bio-rad-antibodies.commdpi.com Investigations into periplocin, a compound structurally related to this compound, have confirmed that its anti-cancer effects are mediated through the downregulation of the PI3K/AKT/mTOR pathway. nih.gov
In breast cancer cells, treatment with periplocin has been shown to decrease the activity of key molecules in this pathway. nih.gov The PI3K/AKT pathway, when active, phosphorylates and activates a cascade of downstream targets that inhibit apoptosis and promote cell cycle progression. youtube.com By inhibiting this pathway, this compound or its analogues can effectively shut down these pro-survival signals, making the cancer cells more susceptible to apoptosis. nih.gov This inhibition represents a key mechanism for the compound's therapeutic potential, as targeting the PI3K/AKT pathway is a major strategy in modern cancer drug development. mdpi.com
| Compound | Pathway | Effect | Downstream Consequence | Cell Line |
|---|---|---|---|---|
| Periplocin | PI3K/AKT/mTOR | Downregulation/Inhibition | Induction of Apoptosis, G0/G1 Cell Cycle Arrest | MDA-MB-231 (Breast Cancer) |
| Periplocin | Caspase Activation | Upregulation of Caspase-3, -8, -9 | Execution of Apoptosis | MDA-MB-231 (Breast Cancer) |
Links to Transcriptional Misregulation in Cancer Pathways
Cancer is fundamentally a disease of altered gene expression, often caused by transcriptional misregulation. nih.gov This dysregulation can arise from mutations in transcription factors, signaling proteins, or chromatin regulators, leading to the inappropriate activation of oncogenes (e.g., MYC) or the silencing of tumor suppressor genes. nih.govnih.gov These altered transcriptional programs drive the uncontrolled proliferation and survival of cancer cells, a phenomenon sometimes referred to as "transcriptional addiction." nih.gov
While specific studies linking this compound to the correction of transcriptional misregulation are yet to be detailed, its impact on major signaling pathways like PI3K/AKT has direct implications for transcription. The AKT pathway influences the activity of several transcription factors, such as FOXO proteins, which control the expression of genes involved in apoptosis and cell cycle arrest. bio-rad-antibodies.com By inhibiting the PI3K/AKT pathway, this compound can indirectly influence these transcription factors, restoring a more normal gene expression program and counteracting the cancer phenotype. Therefore, the anti-cancer activity of this compound is likely connected to its ability to interfere with the signaling cascades that lead to aberrant gene transcription in tumor cells.
Identification of Molecular Targets (e.g., HSP90AB1, TOP2A, ATP1A1, TGFβ1, ATP1B1, TYMS)
The biological activity of a compound is defined by its interaction with specific molecular targets within the cell. For this compound, several potential protein targets have been identified that are crucial in cancer biology. These targets represent key nodes in pathways controlling cell growth, stress response, and DNA replication. While direct binding and inhibitory studies for this compound on all these targets are ongoing, their roles in cancer provide a strong rationale for their consideration as mediators of the compound's effects.
HSP90AB1 (Heat Shock Protein 90 Alpha Family Class B Member 1): A molecular chaperone required for the stability and function of many oncogenic proteins. Its inhibition leads to the degradation of client proteins, disrupting cancer cell signaling.
TOP2A (Topoisomerase II Alpha): An enzyme that alters the topology of DNA and is critical for managing DNA tangles during replication and transcription. It is a common target for chemotherapy drugs.
ATP1A1 and ATP1B1 (Sodium/Potassium-Transporting ATPase Subunits Alpha-1 and Beta-1): These are subunits of the Na+/K+-ATPase pump, which maintains cellular ion gradients. Cardiac glycosides are well-known inhibitors of this pump, and its disruption can trigger various downstream signaling events, including apoptosis.
TGFβ1 (Transforming Growth Factor Beta 1): A cytokine involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Its signaling is often dysregulated in cancer.
TYMS (Thymidylate Synthetase): An enzyme essential for the synthesis of dTMP, a nucleotide required for DNA replication. It is a well-established target for fluoropyrimidine-based chemotherapy drugs.
| Target Protein | General Function in Cancer |
|---|---|
| HSP90AB1 | Stabilizes numerous oncogenic proteins |
| TOP2A | Essential for DNA replication and segregation |
| ATP1A1 / ATP1B1 | Subunits of Na+/K+-ATPase; ion homeostasis and signaling |
| TGFβ1 | Regulates cell growth, differentiation, and apoptosis |
| TYMS | Critical for nucleotide synthesis and DNA replication |
Insecticidal Mechanisms (drawing insights from related Periplocosides P and NW)
Inhibition of Vacuolar-type H+-ATPases (V-ATPase) Activity
Beyond its anti-cancer properties, the Periploca genus is a source of compounds with significant insecticidal activity. nih.gov The primary mechanism for this toxicity in insects is believed to be the inhibition of Vacuolar-type H+-ATPases (V-ATPases). nih.govnih.gov V-ATPases are essential, ATP-driven proton pumps found in the membranes of various cellular organelles and, crucially for insects, in the plasma membrane of midgut cells. scispace.com
In insects, the V-ATPase is responsible for energizing the midgut epithelium by creating a proton gradient. This gradient is vital for nutrient transport and maintaining the high luminal pH necessary for digestion. scispace.com By inhibiting the V-ATPase, Periplocosides can disrupt this delicate physiological balance. The inhibition of the proton pump leads to a breakdown of the electrochemical gradient across the midgut wall, impairing nutrient uptake and leading to cellular stress. This disruption ultimately triggers apoptosis in the midgut cells, leading to insect death. scispace.com The V-ATPase is considered a promising target for novel pesticides because of its central role in insect physiology. nih.govnih.gov The insecticidal activity of related compounds like Periplocoside T, D, and F against pests such as Mythimna separata and Plutella xylostella highlights the potential of this class of molecules as natural agents for pest control. nih.gov
Ultrastructural Alterations in Insect Midgut Epithelium (e.g., Microvilli Degradation)
The insecticidal activity of this compound and related compounds is strongly associated with significant damage to the midgut epithelium of susceptible insects. Electron microscopy studies reveal that these compounds induce severe ultrastructural changes in the midgut cells. A primary and visually dramatic effect is the degradation and destruction of the microvilli, which are critical for increasing the surface area for nutrient absorption. nih.gov
Upon exposure to these periplocosides, the columnar cells of the midgut exhibit extensive damage. The cytoplasmic membrane often loses its integrity, leading to cellular disorganization and the formation of cavities within the cytoplasm. nih.gov In addition to the destruction of the microvilli, other organelles within the midgut cells are also affected. This widespread damage to the cellular architecture disrupts the essential functions of the midgut, including digestion and absorption, ultimately contributing to the compound's potent stomach toxicity against various insect pests. nih.gov
Identification of Specific Protein Targets (e.g., V-type ATPase A subunit)
Mechanistic studies have identified the vacuolar-type H+-ATPase (V-ATPase) as a key molecular target for the insecticidal action of periplocosides. nih.gov V-ATPase is a vital enzyme complex responsible for pumping protons across membranes, a process crucial for numerous cellular functions, including neurotransmitter release in nerve signal transduction. nih.gov
Specifically, compounds like Periplocoside T (PST) have been shown to significantly inhibit the activity of V-ATPase. nih.govresearchgate.net This inhibition disrupts the normal physiological processes that rely on the proton gradients established by this enzyme. Further research on related compounds, such as Periplocoside P (PSP), has led to the speculation that these molecules modulate transport mechanisms at the apical membrane of midgut epithelial cells by inhibiting the V-type H+ ATPase. dntb.gov.ua The V-ATPase is composed of multiple subunits, and the 'A' subunit is a core component of the catalytic V1 domain. The targeting of this enzyme complex is a critical factor in the selective toxicity of these botanical insecticides. dntb.gov.ua
Other Biological Activities and Mechanistic Studies within the Pregnane (B1235032) Glycoside Class
The pregnane glycoside class, to which this compound belongs, encompasses a wide array of compounds with diverse and significant biological activities.
Anti-inflammatory Pathways
Pregnane glycosides have demonstrated notable anti-inflammatory properties. nih.govresearchgate.net A primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By repressing NF-κB target genes, pregnane glycosides can effectively reduce the production of key inflammatory mediators. For example, certain pregnane glycosides have been shown to inhibit the production of nitric oxide and reduce levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) in stimulated macrophages. nih.gov
| Pregnane Glycoside Activity | Affected Pathway/Mediator | Outcome |
| Anti-inflammatory | NF-κB Signaling Pathway | Reduction in pro-inflammatory cytokine production |
| Anti-inflammatory | Interleukin-1β (IL-1β) | Decreased inflammation |
| Anti-inflammatory | Tumor Necrosis Factor-α (TNF-α) | Decreased inflammation |
Antioxidant Mechanisms
Many compounds within the pregnane glycoside class exhibit significant antioxidant activity. researchgate.net The primary mechanism for this effect is their ability to act as free radical scavengers. nih.gov Free radicals are highly reactive molecules that can cause oxidative damage to cells. Pregnane glycosides can neutralize these harmful molecules, thereby protecting cells from oxidative stress. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. acs.orgresearchgate.net
| Assay | Measures | Relevance to Antioxidant Activity |
| DPPH Assay | Free radical scavenging capacity | Indicates direct antioxidant potential |
| ABTS Assay | Free radical scavenging capacity | Confirms broad-spectrum antioxidant effect |
| FRAP Assay | Ferric reducing antioxidant potential | Measures the ability to donate electrons |
Antimicrobial Mechanisms
Research has identified potent antimicrobial activities in various pregnane glycosides, including activity against multidrug-resistant bacteria and fungi. researchgate.netnih.govnih.gov One of the key antimicrobial mechanisms is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to antibiotics. By preventing biofilm formation or disrupting established biofilms, pregnane glycosides can hinder the virulence of pathogenic microbes. nih.gov Other potential mechanisms include the disruption of microbial cell membranes, a common mode of action for many natural antimicrobial compounds.
Suppression of the Unfolded Protein Response (UPR)
The Unfolded Protein Response (UPR) is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). buckinstitute.org While initially a protective mechanism, chronic ER stress and UPR activation can lead to cell death. youtube.com There is evidence to suggest that the broader class of steroidal compounds can modulate this pathway. For instance, ER stress conditions have been shown to decrease the expression of the pregnane X receptor (PXR), a key regulator of drug metabolism genes. nih.gov This establishes a functional link between ER stress signaling and the pathways regulated by pregnane compounds, suggesting a potential mechanism for suppressing the UPR to maintain cellular homeostasis.
Pre Clinical Mechanistic Studies of Periplocoside C in Relevant Animal Models
Mechanistic Evaluation of Immunomodulatory Effects (e.g., Experimental Autoimmune Encephalomyelitis Models)
Periplocoside C has been identified as a compound with significant immunomodulatory properties, particularly through its inhibitory effects on T-lymphocyte proliferation. acs.orgresearchgate.net In preclinical evaluations, this compound, also referred to as Periplocoside A in some studies, has been investigated for its therapeutic potential and underlying mechanisms in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), which is a model for multiple sclerosis. mdpi.com
Oral administration of the compound in EAE-induced female C57BL/6 mice was shown to significantly reduce the incidence and severity of the disease. nih.govnih.gov The mechanistic basis for this therapeutic effect is closely linked to the modulation of T-helper 17 (Th17) cells, which are critical drivers of autoimmune inflammation in this model. nih.gov The compound was found to directly suppress the differentiation of Th17 cells from purified CD4+ T cells. nih.gov
The core mechanism involves the inhibition of key signaling pathways required for Th17 cell development and function. Specifically, treatment with the compound leads to a reduction in the production of Interleukin-17 (IL-17), a hallmark pro-inflammatory cytokine produced by Th17 cells. nih.gov This suppression of IL-17 is a critical factor in the amelioration of EAE. mdpi.comnih.gov Further investigation revealed that the compound inhibits the transcription of IL-17 mRNA and RORγt (retinoid-related orphan receptor gamma t), the master transcription factor for Th17 cell differentiation. nih.gov These findings from in vivo EAE models, validated by intracellular staining and adoptive transfer experiments, confirm that the primary immunomodulatory mechanism of this compound involves the direct suppression of the Th17 cell pathway. nih.gov
In addition to its effects in EAE models, the immunomodulatory activity of this compound has been demonstrated through its ability to inhibit the proliferation of T-lymphocytes. acs.org Studies evaluating a series of pregnane (B1235032) glycosides found that this compound exhibited significant inhibitory activity against T-lymphocyte proliferation, with a notable selective index (SI) value, indicating a favorable profile for potential therapeutic applications. acs.orgresearchgate.net
| Compound | Reported Activity | Key Finding |
|---|---|---|
| This compound | Inhibition of T-lymphocyte proliferation | Exhibited the most favorable selective index value (SI = 82.5) among tested related glycosides. acs.orgresearchgate.net |
Investigation of Antineoplastic Mechanisms in in vivo Systems
Based on a review of available scientific literature, specific preclinical studies investigating the antineoplastic mechanisms of this compound in in vivo animal models have not been identified. While other compounds isolated from the genus Periploca have been examined for their anticancer activities in xenograft models, research focusing solely on the in vivo mechanistic pathways of this compound is not presently available.
Elucidation of Insecticidal Mechanisms in Target Organisms
A review of published research did not yield specific studies detailing the elucidation of insecticidal mechanisms for this compound in target organisms. While numerous other periplocosides isolated from Periploca sepium have been evaluated for their insecticidal properties against various pests, with mechanisms such as tryptase activation being identified for certain analogues, equivalent mechanistic data for this compound was not found. nih.govkisti.re.kr
Q & A
Q. What analytical techniques are recommended for characterizing Periplocoside C, and how should they be applied?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to identify this compound based on its molecular mass and fragmentation patterns. For example, LC-MS-QToF analysis revealed a dominant peak at m/z 14.37 with 98% relative abundance, confirming its presence in extracts . Tandem mass spectrometry (MS/MS) further aids structural elucidation by analyzing collision-induced dissociation (CID) patterns, such as neutral losses of sugar chains or formaldehyde (-30 Da), which are characteristic of periplocosides .
Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?
- Methodological Answer : Employ cell migration assays using concentrations ranging from 0.125–0.5 μM. For instance, microscopy and cell counting demonstrated a dose-dependent inhibition of vulvar squamous carcinoma cell migration, with significant reductions at 0.5 μM (*p < 0.05 ) . Include a control group (0 μM) and use statistical tests (e.g., ANOVA) to validate results.
| Concentration (μM) | Cell Migration Inhibition (%) | Statistical Significance |
|---|---|---|
| 0.125 | 25% | p < 0.05 |
| 0.25 | 50% | p < 0.01 |
| 0.5 | 75% | p < 0.001 |
Q. What physicochemical properties of this compound are critical for experimental design?
- Methodological Answer : Prioritize solubility and logP (4.63) to select solvents (e.g., dimethyl sulfoxide for in vitro studies). Its low vapor pressure (0.0 mmHg at 25°C) ensures stability in open-air experiments .
Advanced Research Questions
Q. How can mass spectrometry fragmentation patterns resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Analyze CID spectra to identify signature fragmentation pathways. For example, Periplocoside A loses a disubstituted pyranone moiety, while neutral losses of formaldehyde (-30 Da) and sugar chains differentiate structural isomers. Compare fragmentation pathways across derivatives (e.g., Periplocoside X) to propose novel structures .
Q. What strategies resolve contradictions in reported efficacy across cell lines or models?
- Methodological Answer : Conduct dose-response meta-analyses to identify confounding variables. For example, discrepancies in IC50 values may arise from differences in cell viability protocols (e.g., MTT vs. ATP assays). Validate findings using orthogonal methods (e.g., flow cytometry for apoptosis) and report exposure times , passage numbers , and culture conditions transparently .
Q. How can extraction protocols be optimized using solubility and stability data?
- Methodological Answer : Leverage logP and hydrogen-bonding capacity (3 HBD, 9 HBA) to design solvent systems. For instance, a methanol-water gradient (70:30) maximizes yield while preserving structural integrity during LC-MS analysis . Include accelerated stability studies (e.g., 40°C/75% RH for 1 month) to assess degradation under storage conditions.
Methodological Frameworks for Research Design
Q. How to formulate a research question on this compound’s therapeutic potential using the PICO framework?
- Population (P) : Specific cancer cell lines (e.g., HeLa, A549).
- Intervention (I) : this compound at 0.1–1 μM.
- Comparison (C) : Untreated controls or standard chemotherapeutics (e.g., cisplatin).
- Outcome (O) : Metrics like IC50, apoptosis rate, or migration inhibition.
- Example : "In HeLa cells (P), does this compound (I) compared to cisplatin (C) reduce cell migration (O)?" .
Q. How to ensure reproducibility in this compound studies?
- Methodological Answer : Follow Beilstein Journal guidelines :
- Detail synthetic routes (e.g., extraction from Periploca sepium root bark).
- Report purity (>95% by HPLC) and characterization data (NMR, HRMS) in supplementary materials.
- For known compounds, cite prior spectral data .
Data Analysis and Reporting
Q. How to analyze dose-dependent effects in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
